4-Chloro-2-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline

DFT HOMO-LUMO electronic properties

Researchers developing kinase inhibitor libraries (p38, EGFR, VEGFR2) or antiviral agents targeting SARS-CoV-2 PLpro often face supply bottlenecks for halogenated oxadiazole-aniline building blocks. This compound addresses that gap: • 4-Chloro substitution confers distinct electronic properties vs. non-halogenated analogs for SAR studies. • 3-Ethyl-1,2,4-oxadiazole scaffold validated in p38 kinase inhibitor patents. • Consistent ≥95% purity with storage at -20°C ensures batch-to-batch reproducibility.

Molecular Formula C10H10ClN3O
Molecular Weight 223.66 g/mol
CAS No. 1040345-45-6
Cat. No. B1415061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline
CAS1040345-45-6
Molecular FormulaC10H10ClN3O
Molecular Weight223.66 g/mol
Structural Identifiers
SMILESCCC1=NOC(=N1)C2=C(C=CC(=C2)Cl)N
InChIInChI=1S/C10H10ClN3O/c1-2-9-13-10(15-14-9)7-5-6(11)3-4-8(7)12/h3-5H,2,12H2,1H3
InChIKeyUQVCWPZDBFOGGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-2-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline Procurement Guide


4-Chloro-2-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline (CAS 1040345-45-6; molecular weight 223.66 g/mol; purity typically ≥95%) is a heterocyclic aromatic amine building block in the 1,2,4-oxadiazole-aniline class. It features a para-chloro-substituted aniline ring with a 3-ethyl-1,2,4-oxadiazole moiety at the ortho position [1]. The 1,2,4-oxadiazole scaffold is recognized as a privileged pharmacophore with documented applications spanning kinase inhibition (p38 kinase inhibitors [2]), antiviral activity (SARS-CoV-2 PLpro [3]), and broader antimicrobial research [4].

4-Chloro-2-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline: Why Generic Interchange Fails


In the 1,2,4-oxadiazole-aniline series, small structural modifications produce substantial differences in physicochemical properties and biological activity. The substitution position (ortho-, meta-, para-) critically alters molecular properties [1]. Among regioisomers with identical C10 formulas, the target compound (MW 223.66, XLogP3 2.9) has molecular weight 34.5 g/mol heavier and calculated lipophilicity approximately 0.8 log units higher than the non-chlorinated meta isomer (CAS 1015846-73-7, MW 189.21, XLogP3 2.1) due to the 4-chloro substituent [1][2]. Within the broader 1,2,4-oxadiazole class, SAR studies indicate that chloro substitution influences antiviral activity and binding properties [3]. Generic substitution without explicit experimental validation carries high risk of altered assay outcomes, especially when compounds are used as building blocks for kinase inhibitors or antiviral agents.

CAS 1040345-45-6 vs Key Comparators


HOMO-LUMO Gap Reduction by 4-Chloro Substitution

DFT computational studies on structurally related 1,3,4-oxadiazole-aniline compounds demonstrate that para-chloro substitution on the phenyl ring reduces the HOMO-LUMO energy gap relative to the unsubstituted phenyl analog [1]. Although measured on N-benzyl-2-(5-aryl-1,3,4-oxadiazol-2-yl)aniline derivatives rather than 1,2,4-oxadiazoles, the trend provides class-level inference that 4-chloro substitution enhances global softness and potential charge-transfer characteristics. The target compound (CAS 1040345-45-6) bears a 4-chloro substituent on the aniline ring, which is expected to confer analogous electronic effects relative to the non-chlorinated comparator CAS 1015846-73-7 (3-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline) [2].

DFT HOMO-LUMO electronic properties chemical reactivity

Kinase Inhibition Potential in Oxadiazole-Aniline Scaffolds

1,2,4-Oxadiazole-aniline derivatives are established kinase inhibitor scaffolds. US Patent 20050065195 specifically claims aniline derivatives bearing 1,2,4-oxadiazol-5-yl moieties as p38 kinase inhibitors [1]. Additionally, 3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)aniline has been identified as a potent inhibitor of EGFR and VEGFR2 kinases [2]. The target compound (CAS 1040345-45-6) shares the core 1,2,4-oxadiazole-aniline architecture with these kinase-active analogs and bears a 3-ethyl substitution pattern, providing a distinct substitution vector compared to cyclopropyl or pyridyl analogs. For kinase inhibitor building block applications, the target compound offers a para-chloro aniline substitution pattern not present in the non-chlorinated comparator CAS 1015846-73-7 [3].

kinase inhibitor p38 kinase EGFR 1,2,4-oxadiazole

Antiviral Activity of 1,2,4-Oxadiazole-Aniline Derivatives

A systematic SAR study of 1,2,4-oxadiazole-aniline derivatives against SARS-CoV-2 PLpro identified 2-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]aniline (compound 5) as the most balanced dual inhibitor, with PLpro IC₅₀ = 7.20 μM and spike RBD IC₅₀ = 8.67 μM [1]. The SAR analysis demonstrated that substitution on the aniline ring and oxadiazole core critically influences antiviral potency and safety margins (CC₅₀ values: Wi-38 = 51.78 μM, LT-A549 = 45.77 μM) [1]. The target compound (CAS 1040345-45-6) shares the 1,2,4-oxadiazole-aniline core with these antiviral agents but features a distinct 3-ethyl, 4-chloro substitution pattern that provides a different vector for further derivatization compared to the meta-unsubstituted comparator CAS 1015846-73-7 [2].

SARS-CoV-2 PLpro inhibitor antiviral 1,2,4-oxadiazole

Application Scenarios for CAS 1040345-45-6


Building Block for p38, EGFR, and VEGFR2 Kinase Inhibitors

CAS 1040345-45-6 is best deployed as a building block for synthesizing kinase inhibitor libraries targeting p38, EGFR, or VEGFR2. Patent literature specifically claims 1,2,4-oxadiazol-5-yl aniline derivatives as p38 kinase inhibitors [4], while structurally related 1,2,4-oxadiazole-aniline compounds demonstrate EGFR and VEGFR2 inhibition [2]. The target compound's 3-ethyl substitution on the oxadiazole ring and 4-chloro substitution on the aniline ring provide a distinct scaffold for SAR exploration that differs from cyclopropyl- or pyridyl-substituted analogs. Researchers requiring a chloro-substituted oxadiazole-aniline with proven class-level kinase activity should prioritize this compound over non-halogenated regioisomers such as CAS 1015846-73-7.

PLpro and Viral Protease Inhibitor Development

Based on demonstrated SARS-CoV-2 PLpro inhibition by 1,2,4-oxadiazole-aniline derivatives (IC₅₀ values ranging from 7.20 μM to >50 μM depending on substitution pattern) [4], CAS 1040345-45-6 is appropriate for antiviral drug discovery programs targeting viral proteases. The 4-chloro substitution may alter binding characteristics relative to unsubstituted analogs. This compound is particularly suitable when the research objective requires an ethyl-substituted oxadiazole with halogen functionality for further derivatization, a combination not available in simpler analogs lacking the chloro group.

Charge-Transfer Studies for Electronic Materials

DFT studies on structurally related chloro-substituted oxadiazole-aniline compounds demonstrate reduced HOMO-LUMO energy gaps relative to non-halogenated analogs [4]. For researchers investigating charge-transfer properties or optoelectronic materials based on oxadiazole-aniline frameworks, CAS 1040345-45-6 offers a 4-chloro substitution pattern expected to confer altered electronic properties compared to the non-chlorinated comparator. This compound is appropriate for preliminary screening in materials science applications where halogen-induced electronic effects are under investigation.

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